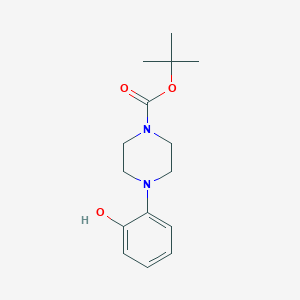

N-(1,1,2,2,2-五氘乙基)苯胺

描述

Synthesis Analysis

The synthesis of N-(1,1,2,2,2-Pentadeuterioethyl)aniline and related compounds involves reactions that introduce deuterium atoms into the aniline structure. Although specific details on the synthesis of this exact compound were not found, general methodologies for synthesizing deuterated analogs include reactions with deuterated reagents or under conditions promoting isotopic exchange. For example, N-silylated anilines can be synthesized from aryl(halo)silanes and anilines in the presence of base, suggesting possible pathways for incorporating deuterium into aniline derivatives through the use of deuterated solvents or reagents (Mitzel, Angermaier, & Schmidbaur, 1994).

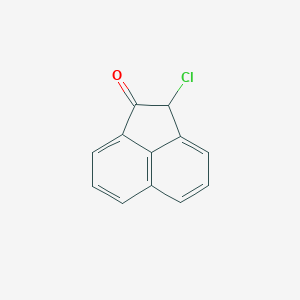

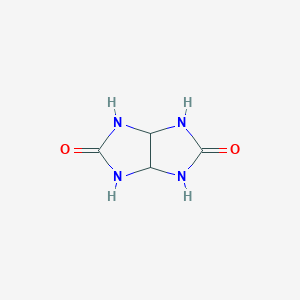

Molecular Structure Analysis

The molecular structure of N-(1,1,2,2,2-Pentadeuterioethyl)aniline and its analogs is characterized by the presence of deuterium atoms, which can affect the compound's vibrational modes and electronic properties. The molecular structure of N-benzylidene-aniline, a related compound, has been studied, revealing insights into the conformations and electronic structure that may also apply to deuterated derivatives. These studies utilize techniques such as gas electron diffraction and molecular mechanics calculations to elucidate the structure (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).

Chemical Reactions and Properties

Deuterated anilines, including N-(1,1,2,2,2-Pentadeuterioethyl)aniline, participate in a variety of chemical reactions, where their deuterium atoms can influence reaction kinetics and mechanisms due to the isotopic effect. Hydroamination reactions, for example, have been explored with secondary N-methyl-anilines, providing insights into the regioselectivity and outcomes of reactions involving aniline derivatives (Younis, Krieck, Görls, & Westerhausen, 2016).

Physical Properties Analysis

The physical properties of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, such as melting point, boiling point, and solubility, are influenced by the presence of deuterium. These properties are essential for determining the compound's behavior in various environments and applications. While specific data on this compound were not found, studies on related aniline derivatives provide valuable insights into how isotopic substitution can affect physical properties.

Chemical Properties Analysis

The chemical properties of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, including acidity, basicity, and reactivity, are also affected by deuterium substitution. Deuterated compounds often exhibit altered chemical reactivities compared to their protonated counterparts due to differences in bond energies. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl showcases the complex behavior and reactivity of substituted anilines, which may provide parallels to the chemical properties of deuterated anilines (Wang, Hwang, Lee, & Chiang, 1999).

科学研究应用

化学合成中的应用

N-(1,1,2,2,2-五氘乙基)苯胺,像其类似物一样,在化学合成领域中发挥作用,特别是在C-N键的形成中。钯催化的C-N交叉偶联反应对合成苯胺衍生物至关重要,这些衍生物在各种化学研究应用中具有价值,包括杂环化合物、天然产物和药用化合物(Ruiz-Castillo & Buchwald, 2016)。

腐蚀抑制

苯胺衍生物已被研究用于其在腐蚀抑制中的潜力。例如,一种特定的噻吩席夫碱衍生物在酸性溶液中对轻钢具有高效的腐蚀抑制性能,表明类似的苯胺衍生物可能作为防护剂防止材料降解(Daoud et al., 2014)。

催化和有机材料合成

基于金属的异质催化剂,通常涉及苯胺衍生物,对从硝基芳烃和醛类合成二级苯胺的一锅法合成至关重要。这个过程对于制备聚合物、染料和药物产品至关重要,突显了这类化合物在促进复杂化学转化中的作用(Romanazzi et al., 2021)。

传感器应用

由于其独特性能,苯胺衍生物已被用于传感器应用的研究。例如,聚苯胺的pK(a)的感应效应被用于生产活性传感元件,为各种应用的新型、敏感和选择性检测系统的发展开辟了途径(Shoji & Freund, 2001)。

发光材料

苯胺衍生物已被用于开发高发光性材料,如四齿螯合的铂配合物。这些材料在有机发光二极管(OLEDs)中具有应用,因其高效率和长寿命,展示了苯胺衍生物在推动电子和光子技术方面的作用(Vezzu et al., 2010)。

属性

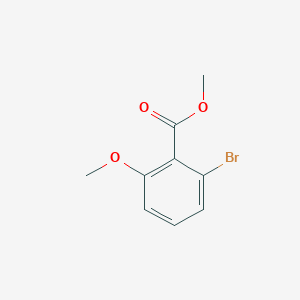

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGMBLNIHDZDGS-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

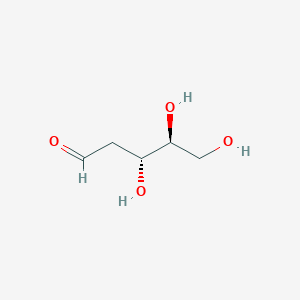

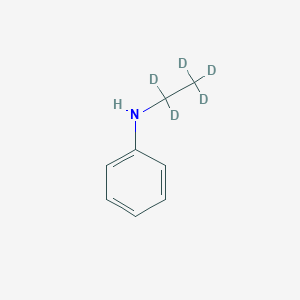

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1,2,2,2-Pentadeuterioethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。